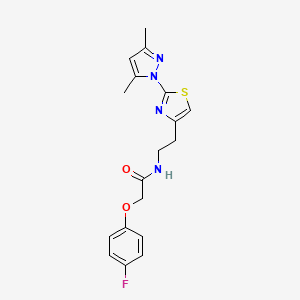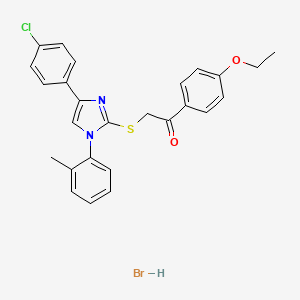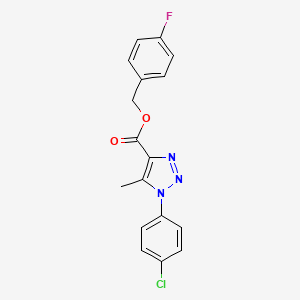
4-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two nitrogen atoms and three carbon atoms, would likely be a key feature of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the fluorobenzyl and chlorophenyl groups might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorobenzyl and chlorophenyl groups might affect its polarity and solubility .Applications De Recherche Scientifique
4-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been investigated for its potential as an antimicrobial agent, showing promising results against both Gram-positive and Gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 4-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood. However, it has been proposed that it exerts its anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It does not exhibit significant cytotoxicity towards normal human cells, indicating its potential as a selective anticancer agent. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in lab experiments is its high potency against cancer cells and bacteria. This makes it a promising candidate for further drug development. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development.
Orientations Futures
There are several future directions for research on 4-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to further elucidate its mechanism of action, which may lead to the development of more potent derivatives. Additionally, its potential applications in other fields, such as agriculture and material science, could be explored.
In conclusion, this compound is a chemical compound with promising potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 4-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves the reaction between 4-chlorophenyl isocyanate and 4-fluorobenzyl azide in the presence of copper (I) iodide as a catalyst. The reaction takes place under mild conditions and results in the formation of the desired product in high yield.
Safety and Hazards
Propriétés
IUPAC Name |
(4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-2-6-14(19)7-3-12)20-21-22(11)15-8-4-13(18)5-9-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNLBAWHKSZYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
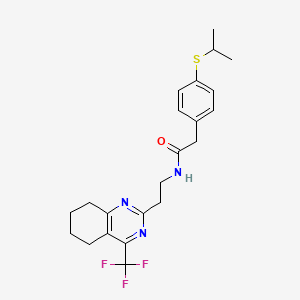
![1-(3-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623073.png)
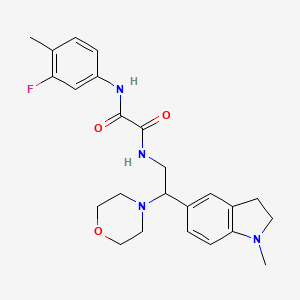
![Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B2623078.png)
![5-(4-(Trifluoromethyl)pyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2623079.png)
![(2,5-Dimethylfuran-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2623080.png)
![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methoxyacetamide](/img/structure/B2623083.png)
![N-(2,4-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2623084.png)
![Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate](/img/structure/B2623085.png)
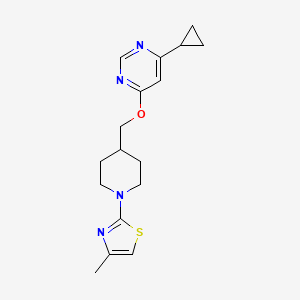

![(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B2623088.png)
